molecular formula C9H6N2O4 B1597225 2-Aminocarbonyl-5-nitrobenzofuran CAS No. 267644-49-5

2-Aminocarbonyl-5-nitrobenzofuran

Cat. No.: B1597225
CAS No.: 267644-49-5
M. Wt: 206.15 g/mol
InChI Key: MYPIUKNLLUEYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminocarbonyl-5-nitrobenzofuran is a benzofuran derivative characterized by a nitro (-NO₂) group at the 5-position and an aminocarbonyl (-NH₂-C=O) substituent at the 2-position of the benzofuran core. Benzofuran derivatives are heterocyclic compounds with a fused benzene and furan ring system, often studied for their diverse pharmacological and material science applications. The nitro group enhances electrophilicity and influences redox properties, while the aminocarbonyl moiety may contribute to hydrogen bonding and bioactivity. This compound’s synthesis typically involves nitration of a benzofuran precursor followed by functionalization at the 2-position .

Properties

CAS No.

267644-49-5

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H6N2O4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H,(H2,10,12)

InChI Key

MYPIUKNLLUEYBL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzofuran derivatives vary widely based on substituent type and position, which directly affect their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Compound Name Substituents (Position) Key Properties/Applications Reference
2-Aminocarbonyl-5-nitrobenzofuran -NH₂-C=O (2), -NO₂ (5) Potential antimicrobial/antioxidant
2-Butyl-1-benzofuran-5-amine HCl -Butyl (2), -NH₂ (5) Psychoactive properties
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone -OCH₃ (3), -NO₂ (5), -C(=O)Ph (2) Antimicrobial, antioxidant
2-Methylamino-5-nitrobenzoic acid -NHCH₃ (2), -NO₂ (5), -COOH (1) Precursor for benzodiazepine synthesis
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) at the 5-position is common in antimicrobial and antioxidant derivatives (e.g., compound 2a-j in ). In contrast, 2-butyl-5-benzofuranamine derivatives (e.g., ) exhibit psychoactive effects due to the lipophilic butyl group, which enhances blood-brain barrier penetration.

Biological Activity: The (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives () showed moderate antibacterial activity (e.g., 2a with MIC values of 12.5–25 μg/mL against S. The 2-aminocarbonyl analog’s activity remains underexplored but may mimic the hydrogen-bonding interactions seen in similar scaffolds. 2-Methylamino-5-nitrobenzoic acid () is a precursor for metal complexes and benzodiazepines, highlighting the versatility of nitrobenzofuran derivatives in medicinal chemistry.

Synthetic Accessibility: Nitration of benzofurans is a critical step but requires precise conditions to avoid over-nitration. For example, the synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives () used alkyl bromides and K₂CO₃ in DMF, achieving yields of 60–75%.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone 2-Butyl-5-benzofuranamine HCl
Molecular Weight (g/mol) ~260 (estimated) ~327 (measured) ~267 (measured)
Solubility Low in H₂O; moderate in DMSO Insoluble in H₂O; soluble in DMF Soluble in polar organic solvents
LogP (Predicted) ~1.8 ~3.2 ~2.5
Thermal Stability Decomposes >200°C Stable up to 250°C Stable up to 180°C
  • Solubility: The aminocarbonyl group improves aqueous solubility compared to purely lipophilic analogs like 2-butyl derivatives.
  • LogP: Lower LogP of this compound suggests better bioavailability than methoxy-phenylmethanone derivatives.

Pharmacological Potential

  • Antioxidant Capacity: Derivatives with electron-withdrawing groups (e.g., -NO₂) show mixed results. Compound 2d () exhibited 65% DPPH scavenging at 100 μM, whereas aminocarbonyl analogs may offer enhanced radical stabilization.

Preparation Methods

Synthesis of 5-nitrobenzofuran-2-ethyl formate

5-nitrosalicylaldehyde can serve as a starting material for synthesizing 5-nitrobenzofuran-2-ethyl formate through etherification with bromo diethyl malonate, followed by a ring-closure reaction. Although the cyclization yield can reach 84%, the high cost of 5-nitrosalicylaldehyde and bromo diethyl malonate may limit its industrial applications.

Synthesis of 5-aminobenzofuran-2-formate

A preparation method for 5-aminobenzofuran-2-formate involves reacting a compound III with a compound V in an organic solvent under alkaline conditions to produce a compound II. Compound II then undergoes a reduction reaction with hydrogen in an organic solvent, using a hydrogenation catalyst. In this context, X represents a halogen, and R denotes a C1-C6 alkyl group. This method uses inexpensive and readily available raw materials, mild reaction conditions, and simple operations, resulting in high synthetic efficiency, which is beneficial for industrial production and provides a new route for the preparation of vilazodone.

Synthesis of 1-(5-Substituted Benzofuran-2-yl)-3-Arylurea Derivatives

To prepare 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives, 5-nitrobenzofuran-2-carbonyl azide or 5-bromobenzofuran-2-carbonyl azide is reacted with aromatic amines, yielding the desired compounds.

General Method for Synthesis of 5-substituted benzofuran-2-carbonyl azide (5a-5b)
5-substituted benzofuran-2-carbohydrazide (0.02 mole) is dissolved in a mixture of 30 ml of acetic acid and 30 ml of 1,4 dioxane and cooled to 0°C using an ice salt bath. An ice-cold solution of Sodium Nitrite (0.02 mole) in water (10 ml) is introduced in small portions with vigorous stirring while the temperature of the mixture is maintained below 2°C. After the addition is completed, the reaction mixture is allowed to stay at room temperature for 30 min, and then the solid is collected and washed with cold water. The solid is dried in a desiccator and used immediately in the next reaction.

Synthesis of 5-nitro benzofuran-2-carbonyl azide (5a)
Yield: 55%, Melting Point: 94-96 °C

Synthesis of 5-bromo benzofuran-2-carbonyl azide (5b)
Yield: 48%, Melting Point: 131-133 °C

General method for Synthesis of 1-(5-substituted benzofuran-2-yl)-3-arylurea (6a-6r)
A mixture of 5-substituted benzofuran-2-carbonyl azide and appropriate Amine in anhydrous toluene is heated under reflux in an oil bath for 4 hours. The reaction is monitored by TLC, and the crystalline product that separates out from the reaction mixture is collected and washed with toluene and petroleum ether.

Table of synthesized compounds and their yields

Compound R R1 Yield (%) Melting Point (°C)
6a NO2 Phenyl 61 230-232
6b NO2 p-tolyl 75 282-285
6c NO2 2-methoxyphenyl 70 220-222
6d NO2 4-methoxyphenyl 63 249-251
6e NO2 4-ethoxyphenyl 51 196-198
6f NO2 3-chlorophenyl 80 222-224
6g NO2 4-chlorophenyl 72 270-272
6h NO2 3-nitrophenyl 68 238-240
6i NO2 4-nitrophenyl 78 260-262
6j Br Phenyl 65 228-230
6k Br p-tolyl 59 279-281
6l Br 2-methoxyphenyl 74 210-212
6m Br 4-methoxyphenyl 67 240-242
6n Br 4-ethoxyphenyl 55 190-192
6o Br 3-chlorophenyl 82 219-221
6p Br 4-chlorophenyl 79 266-268
6q Br 3-nitrophenyl 71 234-236
6r Br 4-nitrophenyl 85 256-258

Spectral data for selected compounds:

1-(5-nitrobenzofuran-2-yl)-3-phenylurea (6a)
Yield: 61 %, mp: 230-232 °C. IR cm-1: 3360, 1715, 1525, 1430, 1335, 2910
1H NMR (DMSO-d6) δ ppm: 7.38-7.82 (m, 9H, ArH), 10.50 (s, 1H, NH), 10.81 (s, 1H, NH) ESI-MS (m/z, [M+H]+ %): 298.4

1-(5-nitrobenzofuran-2-yl)-3-(p-tolyl)urea (6b)
Yield: 75 %, mp: 282-285°C. IR cm-1: 3364, 1716, 1526, 1434, 1334, 2930
1H NMR (DMSO-d6) δ ppm: 1.53 (s, 3H, CH3) 7.38-8.13 (m, 8H, ArH), 10.49 (s, 1H, NH), 10.82 (s, 1H, NH) ESI-MS (m/z, [M+H]+ %): 312.3

1-(2-methoxyphenyl)-3-(5-nitrobenzofuran-2-yl)urea (6c)
Yield: 70 %, mp: 220-222°C. IR cm-1: 3344, 1726, 1516, 1424, 1335, 2920
1H NMR (DMSO-d6) δ ppm: 3.69(s, 3H, OCH3) 6.96-8.57 (m, 8H, ArH), 9.56 (s, 1H, NH), 10.69 (s, 1H, NH) ESI-MS (m/z, [M+H]+ %): 328.4

1-(4-methoxyphenyl)-3-(5-nitrobenzofuran-2-yl)urea (6d)
Yield: 63 %, mp: 249-251°C. IR cm-1: 3361, 1715, 1525, 1430, 1335, 2910
1H NMR (DMSO-d6) δ ppm: 4.06(s, 3H, OCH3) 6.97-8.57 (m, 8H, ArH), 9.57 (s, 1H, NH), 10.69 (s, 1H, NH) ESI-MS (m/z, [M+H]+ %):328.3

1-(4-ethoxyphenyl)-3-(5-nitrobenzofuran-2-yl)urea (6e) Yield: 51 %, mp: 196-198°C. IR cm-1: 3364, 1717, 1526, 1434, 1334, 2930 1H NMR (DMSO-d6) δ ppm: 1.28-1.32 (t, 3H, CH3) 3.46-3.50 (m, 2H, CH2) 6.96-8.57 (m, 8H, ArH), 9.92 (s, 1H, NH), 10.38 (s, 1H, NH) ESI-MS (m/z, [M+H]+ %): 342.4

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Aminocarbonyl-5-nitrobenzofuran, and how can reaction conditions be optimized?

Answer:
The synthesis of nitrobenzofuran derivatives often employs carbenoid-mediated [3+2] cycloaddition or nitro-group-directed electrophilic substitution. For example, carbenoid intermediates (e.g., α-diazo carbonyl compounds) react with enamines to form 2-aminofurans, with yields up to 68% under optimized conditions (e.g., dimethyl dicarboxylate derivatives) . Key considerations include:

  • Catalyst selection : Rhodium(II) acetate is often used for carbenoid generation.
  • Solvent and temperature : Dichloromethane at 40°C minimizes side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity.
    Alternative routes involve nitro-group activation via green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, to reduce waste .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Distinct signals for the nitro group (δ ~7.5–8.5 ppm for aromatic protons) and carbonyl (δ ~160–165 ppm in 13C NMR) confirm substitution patterns .
  • HRMS (ESI) : Exact mass analysis (e.g., [M+H]+ at m/z 318.1345) validates molecular composition .
  • IR Spectroscopy : Stretching frequencies for nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups provide structural confirmation .

Advanced: How does the nitro group influence the compound’s stability and reactivity in aqueous vs. nonpolar environments?

Answer:
The nitro group is electron-withdrawing, enhancing electrophilic aromatic substitution reactivity but reducing stability under basic or reducing conditions. For example:

  • Hydrolytic stability : In aqueous buffers (pH > 7), nitrobenzofurans may undergo gradual hydrolysis, requiring storage in anhydrous solvents .
  • Photodegradation : Nitro groups increase susceptibility to UV-induced decomposition, necessitating dark storage .
  • Redox behavior : Cyclic voltammetry reveals reduction potentials near -0.8 V (vs. Ag/AgCl), critical for designing electrochemical assays .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarities to psychoactive benzofurans .
  • Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) can quantify membrane permeability in Caco-2 cell monolayers .
  • Receptor binding : Screen against serotonin (5-HT₂A) or dopamine receptors using competitive binding assays with [³H]-ligands .

Advanced: How can computational tools predict the metabolic pathways of this compound?

Answer:

  • Metabolite prediction : Tools like PISTACHIO and REAXYS model phase I/II metabolism, identifying likely sites for nitro reduction (to amine) or glucuronidation .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinities to hepatic enzymes like NADPH-cytochrome P450 reductase .
  • Toxicity profiling : QSAR models predict hepatotoxicity risks based on nitro-aromatic substructures .

Advanced: What strategies mitigate challenges in synthesizing nitrobenzofuran derivatives at scale?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks .
  • Catalyst immobilization : Silica-supported rhodium catalysts enhance recyclability and reduce metal leaching .
  • Byproduct management : Scavenger resins (e.g., QuadraPure™) remove unreacted diazo compounds post-synthesis .

Basic: How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Answer:

  • Substitution patterns : Introduce electron-donating groups (e.g., methoxy) at the 3-position to modulate electron density .
  • Bioisosteric replacement : Replace the nitro group with a trifluoromethyl group to enhance metabolic stability .
  • Heterocyclic variants : Synthesize thiophene or pyrrole analogs to compare aromatic stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.